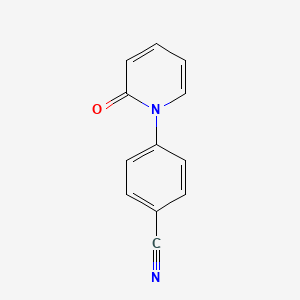
4-(2-Oxo-1(2H)-pyridinyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is a heterocyclic compound that contains both a pyridine ring and a benzonitrile group
准备方法
合成路线和反应条件
4-(2-氧代-1(2H)-吡啶基)苯甲腈的合成通常涉及在特定条件下将2-氧代-1,2-二氢吡啶与苯甲腈反应。 一种常见方法涉及使用氧化锌 (ZnO)、氯化锌 (ZnCl2) 和二异丙基乙胺 (DIEA) 作为催化剂,以促进2-氧代-1,2-二氢吡啶的选择性O-苄基化 。这种方法允许在温和的反应条件下有效地生产所需化合物。
工业生产方法
4-(2-氧代-1(2H)-吡啶基)苯甲腈的工业生产可能涉及使用类似催化体系的大规模合成,优化产量和纯度。使用连续流动反应器和先进的纯化技术可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-(2-氧代-1(2H)-吡啶基)苯甲腈会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成更复杂的衍生物。
还原: 还原反应可以改变官能团,导致不同的产物。
取代: 腈基可以参与取代反应,形成新的化合物。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾 (KMnO4) 等氧化剂,硼氢化钠 (NaBH4) 等还原剂,以及用于取代反应的亲核试剂。反应条件通常包括控制温度和乙醇或二氯甲烷等溶剂。
主要产物
从这些反应中形成的主要产物包括各种取代的吡啶和苯甲腈,它们可以具有不同的官能团和性质。
科学研究应用
4-(2-氧代-1(2H)-吡啶基)苯甲腈具有多种科学研究应用:
化学: 用作有机合成中的构建块,以创建更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗病毒特性.
医药: 探索其作为药物开发中药物中间体的潜力。
工业: 用于合成具有特定性能的材料,例如聚合物和染料。
作用机理
4-(2-氧代-1(2H)-吡啶基)苯甲腈的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,影响生化过程。 其结构允许它与酶的活性位点结合,改变其活性并导致各种生物学效应 .
作用机制
The mechanism of action of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
相似化合物的比较
类似化合物
2-氧代-1,2-二氢吡啶: 这些化合物具有类似的吡啶环结构,并表现出相当的化学反应性。
苯甲腈: 具有苯甲腈基团的化合物,可以进行类似的取代反应。
独特性
4-(2-氧代-1(2H)-吡啶基)苯甲腈的独特之处在于它结合了吡啶环和苯甲腈基团,赋予其独特的化学和生物学特性。这种双重功能使其成为各种研究和工业应用中的一种通用化合物。
生物活性
4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C12H8N2O
- Molecular Weight : 200.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure of this compound features a pyridine ring with a carbonyl group at the 2-position, linked to a benzonitrile moiety. This unique structure is thought to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, derivatives of pyridine compounds have shown effective inhibition against strains such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) reported in the range of 50–100 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 75 |
| Similar Derivative | E. coli | 50 |
| Another Derivative | S. agalactiae | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells and has implications for the development of new chemotherapeutic agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound's structure allows it to bind effectively to these targets, thereby modulating their activity.
Study on Antibacterial Properties
In a study published in MDPI, researchers tested various derivatives against multiple Gram-positive pathogens. The results demonstrated that compounds containing the pyridine moiety exhibited significant bactericidal activity, suggesting that structural modifications could enhance efficacy .
Study on Anticancer Effects
A recent publication highlighted the anticancer effects of similar compounds in vitro. The study showed that treatment with these compounds resulted in increased apoptosis in cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .
属性
CAS 编号 |
444002-96-4 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.20 g/mol |
IUPAC 名称 |
4-(2-oxopyridin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h1-8H |
InChI 键 |
YWUBPOQDSWXEOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















